molecular formula C7H9NOS B8484858 n-Methyl-2-methylthiophene-3-carboxamide

n-Methyl-2-methylthiophene-3-carboxamide

Cat. No.: B8484858
M. Wt: 155.22 g/mol
InChI Key: DIEOWEIUSNPFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

N,2-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C7H9NOS/c1-5-6(3-4-10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)

InChI Key

DIEOWEIUSNPFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-3-thiophenecarboxylate chloride (60.5 g)/THF (300 ml) solution was added dropwise to a 40% aqueous solution of methylamine (400 ml) at 0° C. Ethyl acetate (21) was added thereto, and then the organic layer was washed sequentially with water, a 5N aqueous solution of hydrochloric acid, an aqueous solution of saturated sodium bicarbonate, water and brine, dried and evaporated. The resulting residue was crystallized from n-hexane, to give the title compound as awhite powder (43.5 g, yield; 71.8%).
Name
2-Methyl-3-thiophenecarboxylate chloride
Quantity
60.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71.8%

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